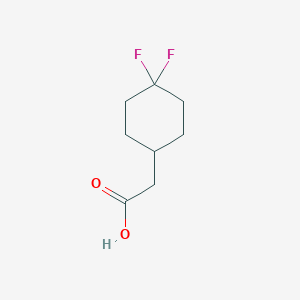

2-(4,4-Difluorocyclohexyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,4-difluorocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c9-8(10)3-1-6(2-4-8)5-7(11)12/h6H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIZLGQPDADKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697669 | |

| Record name | (4,4-Difluorocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915030-40-9 | |

| Record name | (4,4-Difluorocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4-difluorocyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4,4-Difluorocyclohexyl)acetic Acid: A Technical Guide for Advanced Synthesis and Application

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The 4,4-difluorocyclohexyl moiety, in particular, offers a rigid, lipophilic, and metabolically stable isostere for various carbocyclic and heterocyclic rings. 2-(4,4-Difluorocyclohexyl)acetic acid (CAS 915030-40-9) has emerged as a critical building block in this domain. Its utility is prominently demonstrated in the synthesis of selective Janus kinase (JAK) inhibitors, a class of therapeutics revolutionizing the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3][4] This guide provides an in-depth technical overview of its synthesis, characterization, and application, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 915030-40-9 | [5] |

| Molecular Formula | C₈H₁₂F₂O₂ | [5] |

| Molecular Weight | 178.18 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Boiling Point | 265.0 ± 10.0 °C at 760 mmHg | [6] |

| XLogP (Predicted) | 1.9 | [5] |

Strategic Synthesis Pathway

A robust and scalable synthesis of this compound can be envisioned through a two-step sequence commencing with the commercially available 4,4-difluorocyclohexanone. This pathway leverages the classical Reformatsky reaction, followed by a straightforward ester hydrolysis.

Caption: Proposed synthetic pathway for this compound.

Step 1: Reformatsky Reaction - Synthesis of Ethyl 2-(4,4-difluorocyclohexyl)acetate

The Reformatsky reaction provides a reliable method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc. In this case, the organozinc reagent, or 'Reformatsky enolate', is prepared in situ from ethyl bromoacetate and zinc dust. A key advantage of this method is that the organozinc reagent is less reactive than corresponding Grignard or organolithium reagents, preventing undesired side reactions with the ester functionality.

Experimental Protocol:

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen) to ensure anhydrous conditions.

-

Reaction Initiation: To the zinc dust, add a small crystal of iodine and a minimal amount of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: A solution of 4,4-difluorocyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the activated zinc suspension. The reaction is typically initiated with gentle heating.

-

Reaction Progression: After the initial exothermic reaction subsides, the reaction mixture is maintained at reflux for 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, ethyl 2-(4,4-difluorocyclohexyl)acetate, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Saponification - Synthesis of this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is generally preferred over acid-catalyzed hydrolysis as it is an irreversible process, leading to higher yields.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2-(4,4-difluorocyclohexyl)acetate (1.0 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the ester solution. The reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid.

-

Isolation and Purification: The resulting precipitate, this compound, is collected by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a white solid.

Spectroscopic Characterization

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 1.50-2.20 (m, 9H, cyclohexyl protons), 2.35 (d, 2H, -CH₂-COOH), 10.0-12.0 (br s, 1H, -COOH) |

| ¹³C NMR | δ (ppm): ~30-35 (cyclohexyl CH₂), ~40 (cyclohexyl CH), ~42 (-CH₂-COOH), ~122 (t, J ≈ 240 Hz, -CF₂-), ~178 (-COOH) |

| IR (cm⁻¹) | ~2930 (C-H stretch), ~2860 (C-H stretch), ~1710 (C=O stretch), ~1450 (C-H bend), ~1200-1300 (C-O stretch, O-H bend), ~1100 (C-F stretch) |

| MS (EI) | m/z: 178 (M⁺), 159 (M⁺ - F), 133 (M⁺ - COOH), 113 |

Note: The predicted chemical shifts in NMR are based on the known spectra of cyclohexaneacetic acid, with expected downfield shifts for carbons and protons adjacent to the fluorine-bearing carbon. The triplet in the ¹³C NMR for the CF₂ carbon is due to carbon-fluorine coupling. The IR spectrum is expected to show the characteristic broad O-H stretch of a carboxylic acid, a strong carbonyl absorption, and C-F stretching vibrations.

Application in Drug Discovery: A Key Intermediate for JAK Inhibitors

This compound is a valuable building block in the synthesis of complex pharmaceutical agents. A notable application is in the preparation of selective Janus kinase (JAK) inhibitors, such as Filgotinib (GLPG0634). JAK inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, which is crucial for the cell signaling of numerous cytokines involved in inflammatory and autoimmune responses.[2][3][4]

Filgotinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis. The synthesis of Filgotinib and related compounds often involves the coupling of a heterocyclic core with side chains that fine-tune the molecule's selectivity and pharmacokinetic profile. The 4,4-difluorocyclohexyl group, introduced via intermediates derived from this compound, plays a crucial role in enhancing the metabolic stability and potency of the final drug substance.

Caption: General workflow illustrating the use of the title compound in JAK inhibitor synthesis.

Conclusion

This compound is a strategically important building block for modern drug discovery, offering a unique combination of properties conferred by its difluorinated carbocyclic scaffold. The synthetic pathway outlined in this guide, based on established and reliable organic reactions, provides a clear and actionable route for its preparation. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such fluorinated intermediates is set to expand, making a thorough understanding of their synthesis and properties essential for researchers in the pharmaceutical sciences.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042) [hmdb.ca]

- 2. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4,4-Difluorocyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often transforming a promising lead compound into a viable clinical candidate.[1][2] Among the diverse array of fluorinated motifs, the 4,4-difluorocyclohexyl group presents a particularly compelling structural unit. This guide provides a comprehensive technical overview of the physicochemical properties of 2-(4,4-Difluorocyclohexyl)acetic acid, a key building block for introducing this valuable moiety. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the causality behind experimental choices and the practical implications of these properties in a drug development context.

Molecular Identity and Core Properties

This compound is a saturated carboxylic acid featuring a geminal difluoro substitution on the cyclohexane ring. This structural feature is critical to its utility, imparting unique conformational and electronic characteristics.

| Property | Value | Source |

| CAS Number | 915030-40-9 | [4][5] |

| Molecular Formula | C₈H₁₂F₂O₂ | [4][5] |

| Molecular Weight | 178.18 g/mol | [4][5] |

| IUPAC Name | This compound | [6] |

| SMILES | C1CC(CCC1CC(=O)O)(F)F | [6] |

| InChI Key | MQIZLGQPDADKKW-UHFFFAOYSA-N | [6] |

Predicted Physicochemical Profile: A Computational Deep Dive

| Predicted Property | Value | Implication in Drug Discovery |

| XlogP | 1.9 | [6] |

| Boiling Point | 265.0 ± 10.0 °C at 760 mmHg | [4][5] |

| Polar Surface Area | 37.3 Ų | [6] |

Expert Analysis of Predicted Properties:

-

Lipophilicity (XlogP): A predicted XlogP of 1.9 suggests that this compound possesses moderate lipophilicity. The introduction of the two fluorine atoms increases lipophilicity compared to its non-fluorinated analog, cyclohexylacetic acid. This is a critical parameter in drug design, as it influences solubility, membrane permeability, and plasma protein binding. A LogP in this range is often considered favorable for achieving a balance between aqueous solubility and the ability to cross biological membranes.

-

Boiling Point: The predicted high boiling point is typical for a carboxylic acid of this molecular weight, reflecting the presence of strong intermolecular hydrogen bonding. This property is primarily relevant for purification (e.g., distillation) and ensuring stability during storage and handling at elevated temperatures.

-

Polar Surface Area (PSA): A PSA of 37.3 Ų is relatively low, which is generally correlated with good cell permeability. This, combined with the moderate lipophilicity, suggests that molecules derived from this building block may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and validity of data in a drug development pipeline, direct experimental determination of key physicochemical properties is essential. The following section outlines standard, self-validating protocols for characterizing this compound.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa is a critical determinant of a molecule's ionization state at a given pH. This, in turn, governs its solubility, absorption, distribution, and target engagement. For an acidic compound like this, the pKa will dictate the ratio of the neutral (more lipophilic) to the anionic (more water-soluble) form in various physiological compartments.

Methodology: Potentiometric Titration

-

Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility.

-

Instrumentation: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The equivalence point is determined from the inflection point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Assessment of Aqueous Solubility

Causality: Poor aqueous solubility is a major hurdle in drug development, impacting formulation, bioavailability, and the ability to achieve therapeutic concentrations. Determining the solubility early is crucial for guiding formulation strategies.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Equilibration: Add an excess amount of this compound to a known volume of purified water (and relevant buffers, e.g., pH 5.0, 7.4) in a sealed flask.

-

Agitation: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Determination of Lipophilicity (LogP/LogD)

Causality: The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are key indicators of a compound's lipophilicity. This property is fundamental to predicting its ADME characteristics, including intestinal absorption, blood-brain barrier penetration, and potential for non-specific binding.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

System Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate completely (centrifugation can aid separation).

-

Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogD determination by the shake-flask method.

Spectroscopic Characterization: The Molecular Fingerprint

While specific spectra for this compound are not publicly available, the following describes the expected spectroscopic features, which are essential for confirming its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets for the cyclohexyl protons. The protons on the carbons adjacent to the fluorine atoms will likely exhibit splitting due to H-F coupling. The methylene protons of the acetic acid group will appear as a doublet, coupled to the adjacent cyclohexyl proton. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon atom bearing the two fluorine atoms (C4 of the cyclohexyl ring) will appear as a triplet due to C-F coupling. Other carbons in the ring will also show smaller C-F couplings. The carbonyl carbon of the carboxylic acid will be observed downfield (typically >170 ppm).

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance is expected, as the two fluorine atoms are chemically equivalent. This signal provides a direct and sensitive method for confirming the presence of fluorine and assessing purity with respect to other fluorinated species.

-

IR (Infrared) Spectroscopy: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch will also be a key diagnostic peak.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₁₂F₂O₂) by providing a highly accurate mass measurement.

Conclusion: A Versatile Building Block with Tunable Properties

This compound is a valuable synthetic intermediate for the introduction of the gem-difluoroalkyl motif, a structural feature known to enhance metabolic stability and modulate lipophilicity in drug candidates.[1] Its physicochemical profile, characterized by moderate lipophilicity and a low polar surface area, suggests that it can be used to construct derivatives with favorable drug-like properties. The protocols and expert analysis provided in this guide offer a robust framework for the characterization and strategic deployment of this important building block in research and development settings. A thorough understanding and experimental validation of its core properties are the first steps toward unlocking its full potential in the design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 4. WO2021020585A1 - Heterocyclic compound - Google Patents [patents.google.com]

- 5. WO2020027225A1 - Heterocyclic compound - Google Patents [patents.google.com]

- 6. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4,4-Difluorocyclohexyl)acetic acid structure and conformation

An In-Depth Technical Guide to the Structure and Conformation of 2-(4,4-Difluorocyclohexyl)acetic acid

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 4,4-difluorocyclohexyl motif, in particular, serves as a metabolically stable, lipophilic bioisostere for various functional groups. This guide provides a detailed examination of the structure and conformational landscape of this compound, a building block of significant interest in drug discovery. We will dissect the stereoelectronic influence of the gem-difluoro group, analyze the conformational preference of the acetic acid side chain through the lens of steric and electronic effects, and outline the key experimental and computational methodologies used for its structural elucidation. This analysis aims to provide researchers with the foundational knowledge required to effectively utilize this scaffold in rational drug design.

Introduction: The Role of Fluorinated Cyclohexanes in Medicinal Chemistry

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" element in drug design. When incorporated into a cyclohexane ring, fluorine atoms can profoundly alter a molecule's conformation, pKa, metabolic stability, and lipophilicity. The 4,4-difluoro substitution pattern is particularly advantageous. By replacing a methylene group (CH₂) or a carbonyl group (C=O), it can introduce a permanent dipole and block potential sites of metabolic oxidation without adding significant steric bulk. Understanding the conformational behavior of substituents on this fluorinated ring is paramount for predicting and optimizing molecular interactions with biological targets.

Molecular Structure of this compound

The fundamental identity of the molecule is defined by its chemical structure and properties.

-

IUPAC Name: this compound[1]

Caption: 2D structure of this compound.

In-Depth Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For substituted cyclohexanes, this is dominated by the equilibrium between two chair conformations.

The Cyclohexane Chair and Substituent Energetics (A-Values)

The cyclohexane ring adopts a puckered chair conformation to minimize both angle and torsional strain. In this conformation, substituents can occupy two distinct positions:

-

Axial: Perpendicular to the "plane" of the ring.

-

Equatorial: Pointing outwards from the "equator" of the ring.

A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same face of the ring (1,3-diaxial interactions). To quantify this strain, the A-value is used. The A-value represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers; a larger A-value signifies a stronger preference for the equatorial position.[5][6]

| Substituent | A-Value (kcal/mol) | Source |

| -F (Fluorine) | 0.24 | [7] |

| -CH₃ (Methyl) | 1.7 | [7] |

| -CH₂CH₃ (Ethyl) | 1.8 | [7] |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | [7] |

| -CH₂COOH | ~1.8-2.0 (estimated) |

The A-value for the -CH₂COOH group is not commonly tabulated but can be estimated to be similar to or slightly larger than an ethyl group due to its size and rotational freedom. This high A-value indicates a strong steric penalty for placing it in the axial position.

The Role of the 4,4-Difluoro Group

The gem-difluoro group at the C4 position does not itself undergo an axial/equatorial exchange, but it exerts powerful stereoelectronic effects on the ring.

-

Anomeric-like Interactions: The stability of 1,1-difluorocyclohexane is influenced by an anomeric-like hyperconjugation, where a lone pair from one fluorine atom (nF) donates electron density into the antibonding orbital of the adjacent C-F bond (σ*CF).[8] This interaction helps stabilize the molecule's ground state.

-

Electrostatic Effects: The two C-F bonds create a strong local dipole. While there is repulsion between the two fluorine atoms, this is balanced by stabilizing electrostatic attractions between the electronegative fluorines and nearby electropositive axial hydrogens (C–H···C–F interactions).[8] These forces subtly influence the ring pucker but do not override the dominant steric demands of the C1 substituent.

Conformational Equilibrium of this compound

The conformational equilibrium is dictated by the position of the bulky acetic acid side chain. Due to its significant steric requirement (estimated A-value ≈ 1.8-2.0 kcal/mol), the side chain will overwhelmingly favor the equatorial position to avoid costly 1,3-diaxial interactions.

References

- 1. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 915030-40-9 | this compound - Synblock [synblock.com]

- 3. 915030-40-9 | this compound - Fluoropharm [fluoropharm.com]

- 4. PubChemLite - this compound (C8H12F2O2) [pubchemlite.lcsb.uni.lu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Cyclohexyl Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Fluorinated Cyclohexyl Motif as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic introduction of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3] When incorporated into a cyclohexyl ring, a common aliphatic scaffold in numerous bioactive molecules, the effects of fluorination are particularly profound.[4] This technical guide provides an in-depth exploration of the biological activity of fluorinated cyclohexyl derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, comparative biological evaluation, and mechanisms of action of these derivatives, supported by detailed experimental protocols and illustrative case studies.

The rationale for employing the fluorinated cyclohexyl motif extends beyond simple metabolic blocking. Fluorination can significantly alter the conformational preferences of the cyclohexane ring, which can pre-organize a molecule for optimal binding to its biological target.[1] Furthermore, the introduction of fluorine can modulate a compound's lipophilicity (LogP) and acidity/basicity (pKa), critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] This guide will provide a comprehensive overview of these effects, moving beyond theoretical concepts to present practical, data-driven examples.

Synthesis of Fluorinated Cyclohexyl Derivatives: Key Strategies and Considerations

The synthesis of fluorinated cyclohexyl derivatives can be achieved through various methods, each with its own advantages and challenges. The choice of synthetic route is often dictated by the desired degree and stereochemistry of fluorination.

A common approach involves the nucleophilic fluorination of cyclohexyl precursors. For instance, the synthesis of the anti-HIV drug Maraviroc, which features a 4,4-difluorocyclohexane moiety, involves the preparation of 4,4-difluorocyclohexanecarboxylic acid as a key intermediate.[3] More advanced strategies may employ deoxofluorination reactions on functionalized cyclohexane rings. However, chemists must be cognizant of potential side reactions, such as phenonium ion rearrangements during the deoxofluorination of cyclohexanes with vicinal phenyl substituents.

Another powerful technique is the hydrogenation of fluorinated aromatic precursors. This method can provide access to all-cis-fluorinated cyclohexanes, which exhibit unique facial polarity due to the alignment of the C-F bonds. This facial polarization can lead to significant molecular dipole moments, offering novel avenues for modulating protein-ligand interactions.

Comparative Biological Activity: The Impact of Fluorination Quantified

The introduction of fluorine into a cyclohexyl ring can have a dramatic and sometimes counterintuitive effect on biological activity. The degree and stereochemistry of fluorination are critical determinants of a compound's pharmacological profile.

Case Study 1: Fluorinated Cyclohexylalanines as FPR2 Agonists and Antitrypanosomal Agents

A study on a series of all-cis-ring-fluorinated cyclohexylalanines provides a compelling example of the nuanced effects of progressive fluorination.[5] These derivatives were incorporated into the WKYMVm peptide, an agonist of the formylpeptide receptor 2 (FPR2), and a keto-piperazine scaffold with antitrypanosomal activity.[5]

| Compound/Modification | FPR2 Agonist Activity (EC50) | Antitrypanosomal Activity (IC50) | LogP |

| Phenylalanine (non-fluorinated) | High | Moderate | High |

| Monofluorocyclohexylalanine | Moderate | Moderate | Lower |

| Difluorocyclohexylalanine | Low | Moderate | Lower |

| Trifluorocyclohexylalanine | Very Low | Low | Lower |

| Tetrafluorocyclohexylalanine | Inactive | Low | Lowest |

Data synthesized from a comparative study on fluorinated cyclohexylalanine derivatives.[5]

The results demonstrate that for the FPR2 receptor, increasing fluorination led to a progressive decrease in agonist activity, suggesting an inverse relationship between the polarity of the cyclohexane ring and bioactivity in this system.[5] In contrast, the effect on antitrypanosomal activity was less pronounced, highlighting the target-dependent nature of fluorine's influence.[5]

Case Study 2: Fluorinated Perhexiline Analogues with Improved Pharmacokinetics

Perhexiline is a cardiovascular drug with metabolic liabilities associated with CYP2D6 metabolism. A study on fluorinated analogues of perhexiline demonstrated that the introduction of fluorine onto the cyclohexyl rings could significantly improve the drug's pharmacokinetic profile.[4][6]

| Compound | CYP2D6 Metabolism | CPT-1 Inhibition |

| Perhexiline | High | Potent |

| 4,4-gem-difluoro-perhexiline | Greatly Reduced | Potent |

| 4,4,4',4'-tetrafluoro-perhexiline | Greatly Reduced | Potent |

Data from a study on fluorinated perhexiline analogues.[4][6]

The 4,4-gem-difluoro and 4,4,4',4'-tetrafluoro analogues were highly stable and showed significantly reduced susceptibility to CYP2D6-mediated metabolism while retaining their potency against the target, carnitine palmitoyltransferase-1 (CPT-1).[4][6] This case study exemplifies the successful use of fluorination to mitigate metabolic liabilities.

Mechanisms of Action: From Conformational Control to Target Engagement

The biological activity of fluorinated cyclohexyl derivatives is intimately linked to their mechanism of action at the molecular level. Two prominent examples, Ivosidenib and Maraviroc, illustrate how the fluorinated cyclohexyl motif contributes to potent and selective target engagement.

Ivosidenib: An Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Ivosidenib is an inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme, which is implicated in several cancers.[7][8] The mutant IDH1 enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which drives tumorigenesis.[7][9] Ivosidenib, which contains a fluorinated cyclohexyl group, acts as an allosteric inhibitor, binding to the mutant enzyme and blocking the production of 2-HG.[10] The fluorinated cyclohexyl moiety plays a crucial role in optimizing the compound's binding affinity and pharmacokinetic properties.[4]

Caption: Mechanism of Ivosidenib Action.

Maraviroc: A CCR5 Receptor Antagonist for HIV-1 Treatment

Maraviroc is an antagonist of the C-C chemokine receptor type 5 (CCR5), a co-receptor used by the HIV-1 virus to enter host cells.[11] By binding to CCR5, Maraviroc prevents the interaction between the viral envelope protein gp120 and the receptor, thus blocking viral entry. The 4,4-difluorocyclohexyl group of Maraviroc is essential for its high binding affinity and antagonist activity.[3][12]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of fluorinated cyclohexyl derivatives.

Protocol 1: In Vitro Mutant IDH1 Enzyme Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1 by monitoring the consumption of NADPH.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant mutant IDH1 enzyme.

Materials:

-

Recombinant human mutant IDH1 enzyme (e.g., R132H)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol

-

α-Ketoglutarate (α-KG)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Test compound (dissolved in DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. A typical starting concentration is 100 µM.

-

Assay Reaction:

-

Add 50 µL of Assay Buffer to each well.

-

Add 2 µL of the serially diluted test compound or DMSO (vehicle control).

-

Add 20 µL of recombinant mutant IDH1 enzyme.

-

Incubate at room temperature for 15 minutes.

-

Prepare a substrate mix of α-KG and NADPH in Assay Buffer.

-

Initiate the reaction by adding 28 µL of the substrate mix to each well.

-

-

Data Acquisition: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C.[13]

-

Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Protocol 2: Cell-Based Assay for 2-Hydroxyglutarate (2-HG) Production

This assay quantifies the amount of the oncometabolite 2-HG produced by cells expressing mutant IDH1.[14]

Objective: To measure the dose-dependent inhibition of 2-HG production by a test compound in a relevant cell line.

Materials:

-

Mutant IDH1-expressing cell line (e.g., HT1080)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

96-well cell culture plate

-

2-HG detection kit (e.g., fluorescence-based or LC-MS/MS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[7]

-

Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.[7]

-

Sample Preparation: Collect the cell culture supernatant or prepare cell lysates.[7]

-

2-HG Measurement: Quantify the 2-HG concentration using a commercial kit or LC-MS/MS, following the manufacturer's instructions.[14][15]

-

Data Analysis: Normalize 2-HG levels to cell number or protein concentration. Plot the normalized 2-HG levels against the logarithm of the inhibitor concentration to determine the EC50 value.

Caption: Experimental Workflow for 2-HG Assay.

Protocol 3: GPCR Functional Assay - Calcium Mobilization

This assay is suitable for evaluating the antagonist activity of compounds targeting Gq-coupled GPCRs, such as CCR5.[8][16]

Objective: To measure the ability of a test compound to inhibit agonist-induced calcium flux in cells expressing the target GPCR.

Materials:

-

Cell line stably expressing the target GPCR (e.g., HOS-CCR5)

-

Cell culture medium

-

Agonist for the target GPCR (e.g., RANTES for CCR5)

-

Test compound (dissolved in DMSO)

-

Calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 5 Assay Kit)

-

96-well black-wall, clear-bottom microplate

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

-

Cell Seeding: Seed cells into the microplate and culture overnight.[9]

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation.[17]

-

Compound Incubation: Pre-incubate the cells with a serial dilution of the test compound for a specified time (e.g., 15-30 minutes).

-

Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence reader. Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.[18]

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Positive control compound with known metabolic stability

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with cold acetonitrile.

-

Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Conclusion: A Powerful Tool for Drug Discovery

The strategic incorporation of fluorine into the cyclohexyl scaffold offers a powerful and versatile approach to modulate the biological activity and pharmacokinetic properties of drug candidates. As demonstrated by the case studies and experimental data presented in this guide, the effects of fluorination are highly context-dependent, necessitating a thorough and systematic evaluation of each new derivative. The detailed protocols provided herein serve as a robust framework for researchers to assess the potential of their fluorinated cyclohexyl compounds. By understanding the interplay between structure, conformation, and biological function, scientists can continue to leverage the unique properties of fluorine to design the next generation of innovative therapeutics.[1]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Combinatorial synthesis of CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity-relationship study of novel conformationally restricted indane analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Single-cell profiling of D-2-hydroxyglutarate using surface-immobilized resazurin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]

- 18. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 2-(4,4-Difluorocyclohexyl)acetic acid: A Technical Guide to its Mechanism of Action in Autoimmune and Inflammatory Disease

Abstract

This technical guide provides an in-depth exploration of the core mechanism of action for compounds derived from the novel chemical intermediate, 2-(4,4-Difluorocyclohexyl)acetic acid. Initially identified as a key building block for molecules targeting metabolic and inflammatory pathways, recent patent literature has definitively linked its derivatives to the modulation of the Interleukin-17A (IL-17A) signaling axis. This guide will establish the scientific rationale for this mechanism, positing Retinoid-related orphan receptor gamma t (RORγt) as the primary molecular target. We will dissect the pivotal role of the RORγt/Th17/IL-17 pathway in the pathophysiology of autoimmune diseases and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to investigate and validate this mechanism of action.

Introduction: From a Versatile Intermediate to a Targeted Therapeutic Precursor

This compound (CAS No. 915030-40-9) is a saturated monocarboxylic acid featuring a gem-difluorinated cyclohexyl ring.[1] This unique structural motif enhances metabolic stability and bioavailability, making it an attractive scaffold in medicinal chemistry. Early indications suggested its utility in developing therapies for a broad range of conditions, including metabolic and inflammatory diseases such as diabetes, obesity, and autoimmune disorders.

A critical breakthrough in understanding the therapeutic trajectory of this compound has come from recent patent filings. Specifically, international patent application WO2021055376A1 and U.S. Patent US11274094B2 explicitly disclose the use of this compound as a crucial intermediate in the synthesis of potent IL-17A modulators.[2][3][4] These modulators are designed for the treatment of autoimmune and inflammatory disorders like psoriasis. This discovery provides a clear and compelling direction for investigating the compound's downstream biological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂F₂O₂ | PubChem[1] |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| CAS Number | 915030-40-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChIKey | MQIZLGQPDADKKW-UHFFFAOYSA-N | PubChem[1] |

The Core Mechanism: Targeting the RORγt/Th17/IL-17 Axis

The central hypothesis for the mechanism of action of therapeutic agents derived from this compound is the inhibition of the RORγt/Th17/IL-17 signaling pathway. This pathway is a cornerstone of autoimmune pathology.

RORγt: The Master Regulator of Th17 Cell Differentiation

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[5][6][7] Th17 cells are a specialized subset of T cells that produce a range of pro-inflammatory cytokines, most notably IL-17A.[5][8] In healthy individuals, Th17 cells are vital for host defense against extracellular bacteria and fungi. However, in autoimmune diseases, these cells become dysregulated, leading to chronic inflammation and tissue damage.[9]

The Role of IL-17A in Autoimmune Disease

IL-17A, the signature cytokine of Th17 cells, is a potent pro-inflammatory mediator. It acts on a wide variety of cell types (including fibroblasts, endothelial cells, and epithelial cells) to induce the production of other inflammatory molecules like IL-6, chemokines (e.g., CXCL8), and matrix metalloproteinases. This cascade leads to the recruitment of neutrophils and other immune cells to the site of inflammation, amplifying the inflammatory response and contributing to the pathology of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[5][10]

Given this central role, inhibiting RORγt activity is a highly attractive therapeutic strategy. By blocking RORγt, it is possible to prevent the differentiation of Th17 cells and subsequently shut down the production of IL-17A, striking at the root of the inflammatory cascade.[11][12] Small molecule inhibitors of RORγt have shown significant promise in preclinical and clinical development for treating these debilitating conditions.[5]

Logical Framework for Mechanism of Action

References

- 1. WO2021055376A1 - Modulateurs d'il-17a et leurs utilisations - Google Patents [patents.google.com]

- 2. US11274094B2 - Substituted benzenecarboxamides as IL-17A modulators - Google Patents [patents.google.com]

- 3. WO2021055376A1 - Il-17a modulators and uses thereof - Google Patents [patents.google.com]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]

- 10. Retinoid-related orphan receptor γ t modulators: comparison of Glenmark's me-too patent application (WO2015008234) with the originator application from Merck Sharp and Dohme (WO2012106995) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US8389739B1 - Modulators of retinoid-related orphan receptor gamma - Google Patents [patents.google.com]

- 12. Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Molecular Targets of 2-(4,4-Difluorocyclohexyl)acetic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Quest for Specificity in a Sea of Biological Complexity

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic is fraught with challenges. A critical juncture in this journey is the identification and validation of its biological target(s). This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for elucidating the molecular targets of the novel compound, 2-(4,4-Difluorocyclohexyl)acetic acid. Our approach is not a rigid prescription but rather a strategic amalgamation of established methodologies and expert insights, designed to navigate the intricate web of cellular interactions and pinpoint the specific proteins through which this molecule exerts its effects. The structural features of this compound, namely its carboxylic acid moiety and the gem-difluorinated cyclohexyl ring, suggest a potential role in modulating inflammatory and metabolic pathways. This guide will provide the strategic and technical framework to rigorously test this hypothesis.

Introduction to this compound: A Molecule of Interest

This compound is a synthetic carboxylic acid derivative characterized by a unique gem-difluorinated cyclohexyl group. While direct biological targets of this specific molecule are not yet elucidated in public literature, its structural motifs provide compelling clues for hypothesis-driven investigation.

-

The Carboxylic Acid Moiety: This functional group is a common feature in a multitude of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2][3] Furthermore, carboxylic acids are known to interact with a variety of enzymes and nuclear receptors, playing roles in metabolic regulation. Some carboxylic acids have been identified as activators of the NRF2 transcription factor, a key regulator of cellular antioxidant responses.[4][5]

-

The Gem-Difluorocyclohexyl Group: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] The gem-difluoro motif, in particular, can influence the acidity of the carboxylic acid and the overall lipophilicity and conformation of the molecule, thereby modulating its interaction with biological targets.[6] This structural element is present in several marketed and experimental drugs, highlighting its importance in modern drug discovery.

Given these features, this compound is a compelling candidate for investigation as a modulator of pathways implicated in inflammation and metabolic disease. This guide outlines a systematic approach to identify and validate its molecular target(s).

A Multi-Pronged Strategy for Target Identification

A robust target identification strategy should be multi-faceted, employing a combination of unbiased, proteome-wide approaches and focused, hypothesis-driven assays. This dual approach maximizes the probability of identifying both expected and novel targets.

Figure 1. A multi-pronged strategy for target identification and validation.

Unbiased, Proteome-Wide Approaches

These methods cast a wide net to identify potential binding partners without prior assumptions about the target.

This powerful technique allows for the identification of proteins that directly interact with a small molecule.[1][7][8][9] The core principle involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell or tissue lysate.

Experimental Protocol: AP-MS for this compound

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or alkyne). The linker should be attached at a position that is unlikely to interfere with target binding.

-

Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads or streptavidin beads (if using a biotinylated linker).

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a human macrophage cell line like THP-1 for inflammation studies, or a hepatocyte cell line like HepG2 for metabolic studies) to a high density.

-

Lyse the cells under non-denaturing conditions to preserve protein-protein interactions. A common lysis buffer contains Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40, supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

Include a negative control (beads with no compound or with an inactive analogue) to identify non-specific binders.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive ligand (excess free compound) or a denaturing solution (e.g., SDS-PAGE sample buffer).

-

Perform in-solution or in-gel digestion of the eluted proteins with trypsin.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Compare the protein lists from the experimental and control pulldowns to identify specific binding partners of this compound.

-

CETSA is a powerful technique to assess target engagement in a cellular context.[10][11][12][13][14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation upon ligand binding. When coupled with MS, this method can provide a proteome-wide view of target engagement.

Experimental Protocol: CETSA-MS

-

Cell Treatment and Heating:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

-

Lysis and Separation of Soluble Proteins:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Sample Preparation for MS:

-

Collect the supernatant containing the soluble proteins.

-

Digest the proteins with trypsin.

-

Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexing.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the labeled peptides by LC-MS/MS.

-

Identify and quantify the relative abundance of each protein at different temperatures in the presence and absence of the compound.

-

Proteins that show a shift in their melting temperature upon compound treatment are considered potential targets.

-

Hypothesis-Driven Approaches

Based on the structural features of this compound, several key protein families can be prioritized for investigation.

-

Cyclooxygenase (COX) Enzymes: Given the acetic acid moiety, COX-1 and COX-2 are primary suspects for anti-inflammatory activity.[1][2]

Experimental Protocol: COX-2 Inhibitor Screening Assay [6][17][18][19]

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a colorimetric or fluorometric probe.

-

Assay Procedure:

-

Pre-incubate the COX-2 enzyme with varying concentrations of this compound or a known inhibitor (e.g., celecoxib) in an assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the peroxidase activity of COX-2 by monitoring the change in absorbance or fluorescence of the probe over time.

-

-

Data Analysis: Calculate the IC50 value of the compound, representing the concentration at which 50% of the enzyme activity is inhibited. A similar assay can be performed for COX-1 to determine selectivity.

-

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids and has emerged as a target for inflammatory and neurological disorders.[4][20][21][22][23]

Experimental Protocol: FAAH Inhibitor Screening Assay [4][20][21][22][23]

-

Reagents: Recombinant human FAAH, a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

-

Assay Procedure:

-

Pre-incubate FAAH with varying concentrations of the test compound.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence as the substrate is hydrolyzed.

-

-

Data Analysis: Determine the IC50 value of the compound.

-

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism and inflammation.[24][25][26][27][28]

Experimental Protocol: PPARγ Reporter Gene Assay [24][26][27][28]

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T) and transiently transfect with two plasmids: one expressing the ligand-binding domain of PPARγ fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene driven by a GAL4 upstream activation sequence.

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone).

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Determine the EC50 value, the concentration at which the compound produces 50% of the maximal response. Similar assays can be performed for PPARα and PPARδ to assess selectivity.

-

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[29][30][31][32]

Experimental Protocol: NF-κB Reporter Gene Assay [29][30][31][32]

-

Cell Culture and Transfection:

-

Use a cell line (e.g., RAW 264.7 macrophages) stably or transiently transfected with a luciferase reporter construct containing multiple copies of the NF-κB response element.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity.

-

-

Data Analysis: Determine the ability of the compound to inhibit NF-κB-dependent luciferase expression.

-

-

Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the antioxidant response.[33]

Experimental Protocol: Nrf2 Activation Assay [33]

-

Assay Principle: This assay often uses an ELISA-based format where a double-stranded DNA sequence containing the Nrf2 consensus binding site is immobilized on a 96-well plate.

-

Procedure:

-

Prepare nuclear extracts from cells treated with the test compound.

-

Incubate the nuclear extracts in the coated wells, allowing active Nrf2 to bind to the immobilized DNA.

-

Detect the bound Nrf2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate and measure the absorbance.

-

-

Data Analysis: An increase in absorbance indicates activation of Nrf2.

-

Target Validation: From "Hit" to Validated Target

Once a list of potential targets ("hits") is generated from the initial screening, a rigorous validation process is essential to confirm their biological relevance.[13][19][25][33]

Figure 2. A streamlined workflow for target validation.

Biochemical Validation

For hits identified through unbiased screens, it is crucial to confirm direct binding using orthogonal biochemical assays, such as:

-

Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of the compound to the purified target protein.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

Cellular Target Engagement

Confirming that the compound interacts with its target in a cellular environment is a critical validation step.

Experimental Protocol: CETSA with Western Blot for Target Validation [10][11][12][13][14][15][16]

-

Cell Treatment and Heating: Treat cells with the compound and heat as described in the CETSA-MS protocol.

-

Lysis and Protein Quantification: Lyse the cells, separate the soluble fraction, and quantify the total protein concentration.

-

Western Blot Analysis:

-

Separate the soluble proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a specific antibody against the putative target protein.

-

Detect the protein using a secondary antibody conjugated to HRP or a fluorescent dye.

-

-

Data Analysis: Quantify the band intensities at each temperature to generate a melting curve. A shift in the melting curve in the presence of the compound confirms target engagement.

Functional Cellular Assays

The final step is to link target engagement to a functional cellular response. The choice of assay will depend on the validated target.

| Validated Target | Functional Cellular Assay | Measured Endpoint |

| COX-2 | Prostaglandin E2 (PGE2) ELISA | Reduction in LPS-induced PGE2 production in macrophages. |

| FAAH | Endocannabinoid Measurement | Increase in intracellular anandamide levels. |

| PPARγ | Adipocyte Differentiation Assay | Inhibition of adipogenesis in 3T3-L1 preadipocytes. |

| NF-κB Pathway | Cytokine Release Assay (e.g., IL-6 ELISA) | Inhibition of LPS-induced IL-6 secretion from immune cells. |

| Nrf2 Pathway | qPCR for Nrf2 Target Genes | Increased mRNA expression of Nrf2 target genes like NQO1 and HO-1. |

Conclusion: A Roadmap to Understanding Mechanism of Action

This technical guide provides a comprehensive and logical framework for the systematic identification and validation of the biological targets of this compound. By integrating unbiased, proteome-wide discovery with hypothesis-driven, focused assays, researchers can build a robust body of evidence to elucidate the compound's mechanism of action. This detailed understanding is paramount for advancing this promising molecule through the drug discovery pipeline and ultimately, for developing novel therapeutics for inflammatory and metabolic diseases.

References

- 1. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 2. biocompare.com [biocompare.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Current Advances in CETSA [frontiersin.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 19. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. thieme-connect.com [thieme-connect.com]

- 22. raybiotech.com [raybiotech.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 26. Frontiers | Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression [frontiersin.org]

- 27. resources.amsbio.com [resources.amsbio.com]

- 28. researchgate.net [researchgate.net]

- 29. nwlifescience.com [nwlifescience.com]

- 30. indigobiosciences.com [indigobiosciences.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 33. sigmaaldrich.com [sigmaaldrich.com]

In Silico Blueprint: A Technical Guide to Modeling 2-(4,4-Difluorocyclohexyl)acetic Acid Binding to the PPARγ Ligand-Binding Domain

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the binding interaction between the small molecule 2-(4,4-Difluorocyclohexyl)acetic acid and the ligand-binding domain (LBD) of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ, a nuclear receptor and a master regulator of adipogenesis and glucose metabolism, is a significant therapeutic target for type 2 diabetes.[1][2] The structural similarities of this compound to known PPARγ modulators, which typically feature a hydrophobic core and a carboxylic acid moiety, make it a compelling candidate for computational investigation. This document is designed for researchers, scientists, and drug development professionals, offering a narrative-driven, scientifically-grounded protocol that moves beyond a simple checklist of steps to explain the causality and strategic decisions behind a robust computational workflow. We will navigate from initial target selection and preparation through molecular docking, molecular dynamics simulations, and binding free energy calculations, ensuring a self-validating and reproducible modeling cascade.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized early-stage drug discovery.[3] In silico techniques provide a cost-effective and rapid methodology to predict and analyze the molecular interactions that underpin a ligand's biological activity, thereby prioritizing candidates for experimental validation.[1][4]

The subject of our investigation, this compound, possesses a difluorinated cyclohexane ring, a feature often employed in medicinal chemistry to modulate metabolic stability and binding affinity. Its acetic acid headgroup is a classic pharmacophore for interacting with the polar residues found in the binding pockets of nuclear receptors. Given that derivatives of cyclohexaneacetic acid are known to exhibit anti-inflammatory properties, a key therapeutic outcome of PPARγ activation, we hypothesize a direct binding interaction.[5] This guide will therefore use the PPARγ LBD as the target protein to construct a detailed and scientifically rigorous modeling study.

The Computational Workflow: A Validating Cascade

Our approach is structured as a multi-step cascade, where the output of each stage provides a refined input for the next. This ensures a logical progression from a static, predicted binding pose to a dynamic, solvated representation of the protein-ligand complex, culminating in a quantitative estimation of binding affinity.

Phase 1: System Preparation – The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is critical and involves meticulous cleaning, validation, and parameterization of both the protein receptor and the small molecule ligand.

Target Protein Selection and Preparation (PPARγ)

Expertise & Experience: The selection of an appropriate crystal structure is paramount. We seek a high-resolution X-ray structure of the human PPARγ LBD, preferably with a co-crystallized ligand that defines the binding pocket. For this guide, we will hypothetically select PDB ID: 6MS7 , which offers a resolution of 1.43 Å and contains a modulator in the binding site.[6] A high-resolution structure provides greater confidence in the initial atomic coordinates.

Protocol 1: PPARγ LBD Preparation

-

Obtain Structure: Download the PDB file for 6MS7 from the RCSB Protein Data Bank.[6] The PDB is the single global archive for 3D structural data of biological macromolecules.[7]

-

Initial Cleaning: Remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands. We retain the protein chains that form the biological assembly of the LBD.

-

Structural Validation & Correction: Utilize a molecular modeling suite (e.g., UCSF Chimera, Schrödinger Maestro) to:

-

Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

-

Assign correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This is crucial as the protonation state dictates the hydrogen bonding capacity of these residues.

-

Check for and repair any missing side chains or backbone atoms, using built-in rotamer libraries to predict the most likely conformations.

-

-

Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparatory steps while preserving the overall backbone fold. The protein's heavy atoms are typically restrained to prevent significant deviation from the crystal structure.

Ligand Preparation

Expertise & Experience: The ligand, this compound, must be converted from a 2D representation into a valid 3D conformation with appropriate atomic charges and parameters. This is a critical step, as an incorrect ligand conformation or charge distribution will lead to erroneous docking and simulation results.

Protocol 2: Ligand Preparation

-

Obtain 2D Structure: Source the 2D structure of this compound from a chemical database like PubChem (CID 53420743).[7]

-

Generate 3D Conformation: Use a tool like Open Babel or a molecular builder within a modeling suite to convert the 2D structure into a 3D conformation.

-

Energy Minimization & Conformational Search: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). For flexible molecules, a conformational search is recommended to identify the lowest energy conformer.

-

Charge Calculation: Calculate partial atomic charges. For drug-like molecules, semi-empirical quantum mechanics methods (e.g., AM1-BCC) are often used to derive charges that are compatible with classical force fields.

-

Force Field Parameterization: Generate topology and parameter files for the ligand. This is a crucial and often challenging step. For use with force fields like CHARMM, servers such as the CGenFF (CHARMM General Force Field) server can be used to generate parameters for drug-like molecules.[8][9]

Phase 2: Molecular Docking – Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It is a search algorithm problem, exploring the conformational space of the ligand within the binding site and using a scoring function to rank the resulting poses.

Expertise & Experience: The choice of docking software and the definition of the search space are key decisions. AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.[6] The search space, or "grid box," must be defined to encompass the entire binding pocket. A common strategy is to define the grid box around the position of a co-crystallized ligand from a reference PDB structure.

Protocol 3: Molecular Docking with AutoDock Vina

-

File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Tools. This format includes atomic charges and atom type definitions.

-

Grid Box Definition: Using AutoDock Tools, define the center and dimensions of the grid box. Center the box on the known PPARγ binding site. The size should be sufficient to allow the ligand to rotate and translate freely within the pocket (e.g., 25 x 25 x 25 Å).

-

Configuration File: Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.

-

Run Vina: Execute the Vina program from the command line, providing the configuration file as input.[11]

-

Analyze Results: Vina will output a PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol. The poses should be visually inspected. The most favorable pose is typically the one with the lowest binding energy that also exhibits chemically sensible interactions with key residues in the binding pocket. For PPARγ, key interactions often involve hydrogen bonds with residues like Ser289, His323, His449, and Tyr473.[12][13]

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | SER289, HIS449, TYR473 |

| 2 | -8.2 | SER289, HIS323 |

| 3 | -7.9 | CYS285, SER342 |

Table 1: Hypothetical Docking Results Summary.

Phase 3: Molecular Dynamics – Capturing the Dynamic Nature of Binding

While docking provides a static snapshot, molecular dynamics (MD) simulations introduce temperature, pressure, and solvation, allowing the protein-ligand complex to move and evolve over time. This provides critical insights into the stability of the binding pose and the dynamic interplay of interactions.